3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid
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Overview
Description
3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid, also known as PTCA, is a chemical compound with potential applications in scientific research. PTCA is a heterocyclic compound that contains a thiophene ring and a carboxylic acid functional group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as a chelator, binding to metal ions and preventing their interaction with other molecules. This property may be responsible for its potential use as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity in vitro and in vivo. This property makes this compound a potential candidate for further study as a fluorescent probe or in other scientific applications.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid is its potential use as a fluorescent probe for the detection of metal ions. This property makes it a potential tool for studying metal ion interactions in biological systems. However, one limitation of this compound is its limited solubility in water, which may affect its use in certain experiments.
Future Directions
There are several potential future directions for the study of 3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid. One area of research is its use as a fluorescent probe for the detection of metal ions in biological systems. Another potential direction is the modification of this compound to improve its solubility in water or its selectivity for certain metal ions. Additionally, this compound may be studied for its potential use in other scientific applications, such as drug delivery or catalysis.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. This compound has potential as a fluorescent probe for the detection of metal ions in biological systems and may be studied for its potential use in other scientific applications.
Synthesis Methods
3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using various methods, including the reaction of thiophene-2-carboxylic acid with pentan-3-amine and chlorosulfonic acid. The reaction produces this compound as a white crystalline solid with a melting point of 155-157°C. Other methods of synthesizing this compound include the reaction of thiophene-2-carboxylic acid with pentan-3-ol and sulfur trioxide, as well as the reaction of thiophene-2-carboxylic acid with pentan-3-amine and sulfur trioxide.
Scientific Research Applications
3-(Pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in scientific research. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes this compound a potential tool for detecting metal ions in biological systems.
properties
IUPAC Name |
3-(pentan-3-ylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-3-7(4-2)11-17(14,15)8-5-6-16-9(8)10(12)13/h5-7,11H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNRUVJROTXNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(SC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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